molecular formula C9H16O2Si B15298589 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid

Cat. No.: B15298589
M. Wt: 184.31 g/mol
InChI Key: VMOBPJKOIUDUJM-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H16O2Si. It is characterized by the presence of a cyclobutene ring, a carboxylic acid group, and a trimethylsilyl group attached to the methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene-1-carboxylic acid: Lacks the trimethylsilyl group, making it less stable and less reactive.

    Trimethylsilylcyclobutane: Lacks the carboxylic acid group, limiting its applications in biological research.

    Cyclobutene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.

Uniqueness

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is unique due to the presence of both the trimethylsilyl group and the carboxylic acid group. This combination enhances its stability, reactivity, and versatility in various scientific research applications.

Properties

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

4-(trimethylsilylmethyl)cyclobutene-1-carboxylic acid

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)6-7-4-5-8(7)9(10)11/h5,7H,4,6H2,1-3H3,(H,10,11)

InChI Key

VMOBPJKOIUDUJM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CC=C1C(=O)O

Origin of Product

United States

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